Cas no 2227754-66-5 (methyl (3S)-3-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-3-hydroxypropanoate)
methyl (3S)-3-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl (3S)-3-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-3-hydroxypropanoate
- methyl (3S)-3-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)-3-hydroxypropanoate
- 2227754-66-5
- EN300-1900818
-
- Inchi: 1S/C15H20FNO5/c1-15(2,3)22-14(20)17-9-5-6-10(11(16)7-9)12(18)8-13(19)21-4/h5-7,12,18H,8H2,1-4H3,(H,17,20)/t12-/m0/s1
- InChI Key: GJJOBEFAQSEPGD-LBPRGKRZSA-N
- SMILES: FC1C=C(C=CC=1[C@H](CC(=O)OC)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 313.13255090g/mol
- Monoisotopic Mass: 313.13255090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 84.9Ų
methyl (3S)-3-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-3-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1900818-1g |
methyl (3S)-3-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)-3-hydroxypropanoate |
2227754-66-5 | 1g |
$1658.0 | 2023-09-18 | ||
| Enamine | EN300-1900818-5g |
methyl (3S)-3-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)-3-hydroxypropanoate |
2227754-66-5 | 5g |
$4806.0 | 2023-09-18 | ||
| Enamine | EN300-1900818-10g |
methyl (3S)-3-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)-3-hydroxypropanoate |
2227754-66-5 | 10g |
$7128.0 | 2023-09-18 | ||
| Enamine | EN300-1900818-0.05g |
methyl (3S)-3-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)-3-hydroxypropanoate |
2227754-66-5 | 0.05g |
$1393.0 | 2023-09-18 | ||
| Enamine | EN300-1900818-0.1g |
methyl (3S)-3-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)-3-hydroxypropanoate |
2227754-66-5 | 0.1g |
$1459.0 | 2023-09-18 | ||
| Enamine | EN300-1900818-0.25g |
methyl (3S)-3-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)-3-hydroxypropanoate |
2227754-66-5 | 0.25g |
$1525.0 | 2023-09-18 | ||
| Enamine | EN300-1900818-0.5g |
methyl (3S)-3-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)-3-hydroxypropanoate |
2227754-66-5 | 0.5g |
$1591.0 | 2023-09-18 | ||
| Enamine | EN300-1900818-1.0g |
methyl (3S)-3-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)-3-hydroxypropanoate |
2227754-66-5 | 1g |
$1658.0 | 2023-06-03 | ||
| Enamine | EN300-1900818-2.5g |
methyl (3S)-3-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)-3-hydroxypropanoate |
2227754-66-5 | 2.5g |
$3249.0 | 2023-09-18 | ||
| Enamine | EN300-1900818-5.0g |
methyl (3S)-3-(4-{[(tert-butoxy)carbonyl]amino}-2-fluorophenyl)-3-hydroxypropanoate |
2227754-66-5 | 5g |
$4806.0 | 2023-06-03 |
methyl (3S)-3-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-3-hydroxypropanoate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on methyl (3S)-3-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-3-hydroxypropanoate
Methyl (3S)-3-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-3-hydroxypropanoate: A Comprehensive Overview
Methyl (3S)-3-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-3-hydroxypropanoate is a compound with the CAS registry number 2227754-66-5. This compound is a derivative of a propanoic acid, specifically modified with a methyl ester group and a chiral center at the third carbon atom. The structure of this compound includes a fluorophenyl group, which is substituted at the 4-position with a tert-butoxycarbonylamino group and at the 2-position with a fluorine atom. This unique combination of functional groups makes it an interesting molecule for various applications in organic chemistry and drug discovery.
The tert-butoxycarbonyl (Boc) group is a well-known protecting group in organic synthesis, particularly for amino groups. Its presence in this compound suggests that it may play a role in controlling reactivity during synthesis or in stabilizing the molecule during certain reactions. The fluorophenyl moiety, on the other hand, is often used in medicinal chemistry to enhance pharmacokinetic properties such as solubility and bioavailability. The chiral center at the third carbon atom indicates that this compound has enantiomeric forms, which could be important for stereochemical studies or for developing enantioselective reactions.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design due to their ability to modulate pharmacokinetic profiles and improve selectivity. For instance, fluorinated phenyl groups are commonly found in antiviral agents, anticancer drugs, and central nervous system active compounds. The fluorophenyl group in this compound could potentially contribute to such properties when incorporated into larger molecular frameworks.
The methyl ester group is another functional feature of this compound. Ester groups are widely used in organic synthesis as they can act as leaving groups or as protecting groups for carboxylic acids. In this case, the methyl ester may facilitate certain transformations or serve as an intermediate in the synthesis of more complex molecules. Additionally, esters are often employed in drug delivery systems to improve stability or targeting capabilities.
From a synthetic perspective, the construction of this compound likely involves several key steps. The introduction of the tert-butoxycarbonyl amino group would typically involve an amide coupling reaction, possibly using reagents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The fluorination at the 2-position of the phenyl ring could be achieved through electrophilic substitution reactions using appropriate fluorinating agents such as HF/AlF3 or other fluorinating reagents under specific conditions.
The chiral center at C-3 introduces stereochemical complexity into the molecule. This stereochemistry could be controlled during synthesis using asymmetric induction techniques such as asymmetric catalysis or resolution methods. The presence of this chiral center also raises questions about its potential role in biological interactions, such as binding to enzymes or receptors with high stereoselectivity.
Looking ahead, compounds like methyl (3S)-3-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-3-hydroxypropanoate could serve as valuable building blocks for constructing more complex molecules with therapeutic potential. Their unique combination of functional groups makes them suitable candidates for exploring new chemical space and discovering novel bioactive agents.
In conclusion, methyl (3S)-3-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-3-hydroxypropanoate is a structurally diverse compound with features that make it appealing for both synthetic and medicinal chemistry applications. Its functional groups provide opportunities for further derivatization and exploration of its biological potential. As research continues to uncover new applications for fluorinated aromatic compounds and chiral centers, this molecule stands out as a promising candidate for future studies.
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